molecular formula C9H8O4 B021209 1,4-Benzodioxane-2-carboxylic Acid CAS No. 3663-80-7

1,4-Benzodioxane-2-carboxylic Acid

Cat. No. B021209
CAS RN: 3663-80-7
M. Wt: 180.16 g/mol
InChI Key: HMBHAQMOBKLWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of various 2-substituted 1,4-benzodioxanes, including 2-cyano-, 2-methoxycarbonyl-, 2-aminocarbonyl-, and 2-formyl-1,4-benzodioxane, has been achieved through quantitative N,N-dichlorination of (R)- and (S)-2-aminomethyl-1,4-benzodioxane and successive functional group conversions (Bolchi et al., 2014).

Molecular Structure Analysis

  • The resolution of racemates of 1,4-benzodioxane-2-carboxylic acid by preferential crystallization using an entrainment procedure has been effective, shedding light on its molecular structure (Bolchi et al., 2007).

Chemical Reactions and Properties

  • 1,4-Benzodioxane-2-carboxylic acid and isochroman-1-carboxylic acid have been used in the synthesis of diamides, showing their chemical reactivity (Vartanyan et al., 2012).
  • Another study on methyl 8- and 5-bromo-1,4-benzodioxane-2-carboxylate, related to 1,4-benzodioxane-2-carboxylic acid, elucidates the structure and properties of such compounds (Armano et al., 2023).

Physical Properties Analysis

  • The physical properties, including crystal structure and solubility, of 1,4-benzodioxane-2-carboxylic acid have been characterized through crystallographic and morphologic approaches (Marchini et al., 2005).

Chemical Properties Analysis

  • The chemical properties of 1,4-benzodioxane-2-carboxylic acid have been explored in various studies, such as its application in cascade carboxylative annulation reactions to construct benzo[b]furan-3-carboxylic acids (Liao et al., 2005).

Scientific Research Applications

  • Chemoenzymatic Synthesis : A new enantioselective chemoenzymatic method for synthesizing chiral 1,4-benzodioxane-2-carboxylic acids has been developed, indicating potential use in pharmaceutical and biological applications (Benz, Muntwyler, & Wohlgemuth, 2007).

  • Cancer and Microbial Disease Inhibition : Benzofuran-carboxylic acids, closely related to benzodioxane acids, have shown inhibitory effects against cancer and microbial diseases, aligning theoretical and experimental parameters (Sagaama et al., 2020).

  • Hypolipidemic Agents : Benzodioxane acids have potential as moderate triglyceride lowering agents without affecting plasma cholesterol levels (Salimbeni & Manghisi, 1980).

  • Intermediate in Therapeutic Agents : These acids serve as key intermediates in synthesizing therapeutic agents like piperoxan, an anti-hypertensive drug (Rouf et al., 2012).

  • Enantiomeric Purity : Studies have successfully synthesized 2-substituted 1,4-benzodioxanes without racemization, crucial for maintaining enantiomeric purity in drug development (Bolchi et al., 2014).

  • Drug Design Scaffold : 1,4-Benzodioxane is a versatile scaffold in drug design, targeting various biological receptors and showing antitumor and antibacterial activities (Bolchi et al., 2020).

  • Enzymatic Synthesis : Rhodococcus erythropolis AJ270 catalyzes biotransformations to produce high-yield, enantiopure 1,4-benzodioxane-2-carboxylic acid, significant for pharmaceutical production (Liu et al., 2006).

  • Crystallization-Based Resolution : Efficient resolution of 1,4-benzodioxane-2-carboxylic acid enantiomers using diastereomeric methods has been achieved, crucial for producing enantiomerically pure compounds (Fumagalli et al., 2016).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions are not mentioned in the retrieved papers, the use of 1,4-Benzodioxane-2-carboxylic acid in the synthesis of drugs like doxazosin mesylate suggests potential applications in pharmaceutical research .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBHAQMOBKLWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957891
Record name 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzodioxane-2-carboxylic Acid

CAS RN

3663-80-7
Record name 1,4-Benzodioxane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzodioxane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-BENZODIOXANE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9Z56HV1B0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzodioxane-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
1,4-Benzodioxane-2-carboxylic Acid
Reactant of Route 3
1,4-Benzodioxane-2-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
1,4-Benzodioxane-2-carboxylic Acid
Reactant of Route 5
1,4-Benzodioxane-2-carboxylic Acid
Reactant of Route 6
1,4-Benzodioxane-2-carboxylic Acid

Citations

For This Compound
69
Citations
C Bolchi, M Pallavicini, L Fumagalli, N Marchini… - Tetrahedron …, 2005 - Elsevier
The salts of (S)- and (R)-1,4-benzodioxane-2-carboxylic acid with eight (S)-1-arylethylamines were prepared. The determination of their melting points and of their solubilities in alcohol …
Number of citations: 33 www.sciencedirect.com
J Liu, DX Wang, QY Zheng… - Chinese Journal of …, 2006 - Wiley Online Library
Catalyzed by Rhodococcus erythropolis AJ270, a nitrile hydratase and amidase containing microbial whole‐cell catalyst, at 10 C and with the use of methanol as a co‐solvent, nitrile …
Number of citations: 7 onlinelibrary.wiley.com
JP Jasinski, RJ Butcher, HS Yathirajan… - Journal of Chemical …, 2009 - Springer
The title compound, C 9 H 8 O 4 , (I), crystallizes in the monoclinic space group P 21/c with unit cell parameters a = 7.3380(5) Å, b = 9.3790(7) Å, c = 12.3172(9) Å, β = 90.687(7), Z = 4. …
Number of citations: 3 link.springer.com
L Fumagalli, C Bolchi, F Bavo, M Pallavicini - Tetrahedron Letters, 2016 - Elsevier
Unlike the diastereomeric 1-phenylethylammonium salts, the diastereomeric N-1-phenylethylamides of (S)- and (R)-1,4-benzodioxane-2-carboxylic acid show significant differences in …
Number of citations: 7 www.sciencedirect.com
C Bolchi, M Pallavicini, L Fumagalli, C Rusconi… - Tetrahedron …, 2007 - Elsevier
The methyl ester of 1,4-benzodioxane-2-carboxylic acid 1 and the mesylate of 2-hydroxymethyl-1,4-benzodioxane 2 are synthetic intermediates whose enantiomers can be …
Number of citations: 28 www.sciencedirect.com
N Marchini, G Bombieri, R Artali, C Bolchi… - Tetrahedron …, 2005 - Elsevier
The crystal structures of the salts of (S)- and (R)-1,4-benzodioxane-2-carboxylic acid with (S)-1-phenylethylamine and its p-methyl and p-nitro substituted analogues were determined in …
Number of citations: 18 www.sciencedirect.com
P Benz, R Muntwyler… - Journal of Chemical …, 2007 - Wiley Online Library
BACKGROUND: Enantiomerically pure 1,4‐benzodioxane‐2‐carboxylic acid derivatives are useful building blocks for the synthesis of pharmaceuticals and biologically active …
Number of citations: 34 onlinelibrary.wiley.com
E Armano, A Giraudo, C Morano, M Pallavicini… - Molbank, 2023 - mdpi.com
2-Substituted 1,4-benzodioxanes bearing one or more substituents at benzene are important templates in the design and synthesis of a large variety of biologically active compounds. …
Number of citations: 0 www.mdpi.com
V Straniero, A Casiraghi, L Fumagalli, E Valoti - Chirality, 2018 - Wiley Online Library
Several biologically active compounds structurally include the enantiopure 2‐substituted‐1,4‐benzodioxane scaffold. The straightforward racemization that affects reactions involving …
Number of citations: 11 onlinelibrary.wiley.com
E Armano, A Giraudo, C Morano, M Pallavicini… - Molbank, 2023 - air.unimi.it
2-Substituted 1, 4-benzodioxanes bearing one or more substituents at benzene are important templates in the design and synthesis of a large variety of biologically active compounds. …
Number of citations: 4 air.unimi.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.